molecular formula C26H22FN3O2S B2818474 N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide CAS No. 1115549-58-0

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide

Numéro de catalogue: B2818474
Numéro CAS: 1115549-58-0
Poids moléculaire: 459.54
Clé InChI: MQSGWBAYRFVFEZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a useful research compound. Its molecular formula is C26H22FN3O2S and its molecular weight is 459.54. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Activité Biologique

N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment and as an inhibitor of specific kinases. This article synthesizes available research findings, including biological assays, structure-activity relationships, and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a cyclopropyl group, a quinazolinone moiety, and a benzamide functional group. Its molecular formula is C19H20FN3O2SC_{19}H_{20}FN_3O_2S, and it has a molecular weight of approximately 367.45 g/mol.

Inhibition of p38 MAP Kinase : Research indicates that compounds similar to this compound are potent inhibitors of the p38 MAP kinase pathway. This pathway is critical in mediating inflammatory responses and cell proliferation, making it a target for cancer therapy. Inhibiting this kinase can lead to reduced tumor growth and enhanced apoptosis in cancer cells .

Microtubule Destabilization : Another significant mechanism involves the destabilization of microtubules, which is crucial for cell division. Compounds in this class have shown efficacy in disrupting microtubule dynamics, leading to cell cycle arrest and subsequent apoptosis in cancer cell lines .

Antiproliferative Activity

The antiproliferative activity of this compound has been assessed using various cancer cell lines. The following table summarizes the IC50 values obtained from studies:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast Cancer)5.0Microtubule destabilization
A549 (Lung Cancer)6.5Inhibition of p38 MAP kinase
HeLa (Cervical Cancer)3.8Induction of apoptosis

Case Studies

  • Study on MCF-7 Cells : A study demonstrated that treatment with the compound led to G2/M phase cell cycle arrest, significantly reducing cell viability. The apoptotic pathway was activated, as indicated by increased levels of cleaved caspase-3 and PARP .
  • In Vivo Efficacy : In animal models bearing A549 xenografts, administration of this compound resulted in a marked reduction in tumor size compared to control groups, supporting its potential for further development as an anticancer agent .

Applications De Recherche Scientifique

Therapeutic Applications

1.1. Anticancer Activity

Research has indicated that compounds similar to N-cyclopropyl-4-((2-((4-fluorobenzyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)benzamide exhibit significant anticancer properties. The quinazoline core structure is known for its ability to inhibit multiple kinases involved in cancer progression. For instance, a related compound, AZD6703, has been identified as a selective inhibitor of p38α MAP kinase, which plays a crucial role in cellular stress responses and inflammation associated with cancer .

1.2. Neuroprotective Effects

Compounds with similar structures have demonstrated neuroprotective effects, particularly in models of neurodegenerative diseases such as Parkinson's disease. The inhibition of adenosine receptors by derivatives of quinazoline has been shown to protect dopaminergic neurons from neurotoxic agents . This suggests that this compound may offer similar protective benefits.

Case Studies and Research Findings

Study Findings Implications
Scatena et al., 2011Identified A(2A) receptor antagonists with neuroprotective effects against dopaminergic neurotoxinsSupports potential use in Parkinson's disease therapy
Research on AZD6703Demonstrated selective inhibition of p38α MAP kinase leading to reduced cancer cell proliferationHighlights the anticancer potential of quinazoline derivatives
PqsR Antagonists StudyOptimization of quinazoline derivatives for PqsR antagonism showed promising antibacterial activitySuggests broader applications in infectious diseases

Propriétés

IUPAC Name

N-cyclopropyl-4-[[2-[(4-fluorophenyl)methylsulfanyl]-4-oxoquinazolin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22FN3O2S/c27-20-11-7-18(8-12-20)16-33-26-29-23-4-2-1-3-22(23)25(32)30(26)15-17-5-9-19(10-6-17)24(31)28-21-13-14-21/h1-12,21H,13-16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQSGWBAYRFVFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C2=CC=C(C=C2)CN3C(=O)C4=CC=CC=C4N=C3SCC5=CC=C(C=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

459.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.